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(1-(Pyrazin-2-yl)cyclopropyl)methanamine Documentation Hub

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  • Product: (1-(Pyrazin-2-yl)cyclopropyl)methanamine
  • CAS: 1176667-96-1

Core Science & Biosynthesis

Foundational

1-(Pyrazin-2-yl)cyclopropyl)methanamine molecular weight and formula

Technical Profile: (1-(Pyrazin-2-yl)cyclopropyl)methanamine Executive Summary 1-(Pyrazin-2-yl)cyclopropyl)methanamine is a specialized heterocyclic building block used in medicinal chemistry. It features a pyrazine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: (1-(Pyrazin-2-yl)cyclopropyl)methanamine

Executive Summary

1-(Pyrazin-2-yl)cyclopropyl)methanamine is a specialized heterocyclic building block used in medicinal chemistry. It features a pyrazine ring attached to a cyclopropane scaffold, which is geminally substituted with a methanamine (aminomethyl) group. This structural motif is valued for its ability to introduce conformational constraint into drug candidates, often improving metabolic stability and selectivity compared to flexible alkyl chains or planar aromatic linkers.

Property Data
IUPAC Name (1-(Pyrazin-2-yl)cyclopropyl)methanamine
Molecular Formula C₈H₁₁N₃
Molecular Weight 149.19 g/mol
CAS Number (Precursor) 1159734-50-5 (for the nitrile intermediate 1-(Pyrazin-2-yl)cyclopropanecarbonitrile)
Key Functionality Conformational restriction, Bioisostere (Phenyl/Pyridine replacement)

Chemical Identity & Physicochemical Properties

Structural Composition

The molecule consists of three distinct pharmacophoric elements:

  • Pyrazine Ring: A diazine heteroaromatic ring that lowers lipophilicity (LogP) compared to phenyl rings and provides hydrogen bond acceptor sites (N1/N4).

  • Cyclopropyl Core: A 1,1-disubstituted (gem-disubstituted) sp³ carbon framework. This "gem-dialkyl" effect restricts the rotation of the attached groups, locking the amine and the aromatic ring into a specific vector.

  • Methanamine Arm: A primary amine (

    
    ) acting as a reactive handle for amide coupling, reductive amination, or sulfonylation.
    
Calculated Properties
  • Exact Mass: 149.0953 Da

  • Heavy Atom Count: 11

  • Topological Polar Surface Area (TPSA): ~51.8 Ų (26 Ų from amine + 26 Ų from pyrazine)

  • cLogP: ~0.2 – 0.6 (Low lipophilicity due to polarity of pyrazine and amine)

  • pKa (Base):

    • Primary Amine: ~9.5 (Typical aliphatic amine)

    • Pyrazine Nitrogen: ~0.6 (Very weak base)

Synthetic Pathways

The synthesis of (1-(Pyrazin-2-yl)cyclopropyl)methanamine typically proceeds through the construction of the cyclopropane ring via dialkylation, followed by functional group manipulation. The critical intermediate is 1-(Pyrazin-2-yl)cyclopropanecarbonitrile .[1]

Retrosynthetic Analysis

The most robust route disconnects at the cyclopropane ring formation and the amine reduction.

Synthesis Target (1-(Pyrazin-2-yl)cyclopropyl) methanamine (Target) Nitrile 1-(Pyrazin-2-yl) cyclopropanecarbonitrile (Key Intermediate) Nitrile->Target Reduction (LiAlH4 or H2/Raney Ni) Precursor Pyrazine-2-acetonitrile Precursor->Nitrile Dialkylation (NaH or KOtBu, DMSO/DMF) Reagent 1-bromo-2-chloroethane (or 1,2-dibromoethane) Reagent->Nitrile

Figure 1: Retrosynthetic logic for the construction of the 1,1-disubstituted cyclopropyl scaffold.

Detailed Protocol

Step 1: Cyclopropanation (Formation of Nitrile)

  • Reagents: Pyrazine-2-acetonitrile, 1-bromo-2-chloroethane, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or DMSO (Polar aprotic is essential for enolate alkylation).

  • Mechanism: Double nucleophilic substitution (

    
    ). The base deprotonates the active methylene of the nitrile (
    
    
    
    ), which attacks the dihaloethane. A second deprotonation leads to intramolecular ring closure.
  • Critical Control: Temperature must be controlled (0°C to RT) to prevent polymerization of the active nitrile species.

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Hydrogenation (

    
    , Raney Nickel/Pd-C).
    
  • Conditions: THF reflux (for LiAlH₄) or Methanol/NH₃ (for Hydrogenation).

  • Outcome: Conversion of

    
     to 
    
    
    
    .
  • Purification: The resulting amine is basic. Purification often requires an Acid-Base extraction or formation of an HCl salt (e.g., treatment with 4M HCl in dioxane).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in modern drug design, particularly for kinase inhibitors and GPCR ligands.

Conformational Restriction (The "Gem-Dimethyl" Effect)

Unlike a flexible ethyl linker (


), the cyclopropyl ring locks the spatial arrangement of the pyrazine and the amine.
  • Benefit: Reduces the entropic penalty of binding to a protein target. The molecule is "pre-organized" into a bioactive conformation.

  • Metabolic Stability: The cyclopropyl ring blocks metabolic oxidation at the

    
    -carbon positions, a common clearance pathway for alkyl chains.
    
Bioisosterism
  • Pyrazine vs. Phenyl: Replacing a phenyl ring with pyrazine reduces LogP (improving solubility) and introduces potential hydrogen bond interactions with the target protein (e.g., hinge region of kinases).

  • Cyclopropyl vs. Gem-dimethyl: The cyclopropyl group is smaller and more rigid than a gem-dimethyl group, often fitting into tighter hydrophobic pockets.

Safety & Handling

  • Hazard Classification: As a primary amine and pyrazine derivative, treat as Corrosive and Irritant .

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Sigma-Aldrich. Product Detail: [2-(pyrazin-2-yl)cyclopropyl]methanamine (Isomer Reference). Available at:

  • CymitQuimica. 1-(Pyrazin-2-yl)cyclopropanecarbonitrile (Precursor CAS 1159734-50-5).[1][2] Available at:

  • Drug Hunter. Synthesis Spotlight: The gem-Dimethylcyclopropyl Group in Commercial Molecules (Structural Context). Available at:

  • National Institutes of Health (PMC). Pyrazine derivative synthesis in a continuous-flow system. Available at:

Sources

Protocols & Analytical Methods

Method

Using (1-(Pyrazin-2-yl)cyclopropyl)methanamine in CXCR7 modulator synthesis

Application Note: Strategic Utilization of (1-(Pyrazin-2-yl)cyclopropyl)methanamine in Next-Generation CXCR7 Modulator Synthesis Part 1: Executive Summary & Strategic Rationale The Challenge: The C-X-C motif chemokine re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (1-(Pyrazin-2-yl)cyclopropyl)methanamine in Next-Generation CXCR7 Modulator Synthesis

Part 1: Executive Summary & Strategic Rationale

The Challenge: The C-X-C motif chemokine receptor 7 (CXCR7/ACKR3) is a critical scavenger receptor involved in cardiac fibrosis, cancer metastasis, and autoimmune disorders. A recurring hurdle in CXCR7 ligand discovery is achieving high selectivity against the structurally related CXCR4 while maintaining metabolic stability. Traditional linear linkers (e.g., ethylamine, benzylamine) often suffer from high conformational entropy, leading to "entropic penalties" upon binding and susceptibility to oxidative metabolism (e.g., cytochrome P450 dealkylation).

The Solution: (1-(Pyrazin-2-yl)cyclopropyl)methanamine (CAS: 2111496-40-1) represents a "privileged" building block designed to overcome these limitations.

  • Conformational Locking: The cyclopropane ring introduces the Thorpe-Ingold effect (gem-disubstituent effect), restricting the rotation of the methanamine side chain. This pre-organizes the molecule into a bioactive conformation, reducing the entropic cost of binding.

  • Pyrazine Bioisostere: The pyrazine ring serves as a lipophilic yet polar bioisostere for phenyl or pyridine rings. The nitrogen atoms reduce LogP (improving solubility) and act as specific hydrogen bond acceptors for residues in the CXCR7 orthosteric pocket.

  • Metabolic Shielding: The quaternary carbon of the cyclopropane ring blocks

    
    -carbon oxidation, a common metabolic soft spot in linear alkyl chains.
    

Part 2: Synthesis Protocol – Amide Coupling Strategy

This protocol details the installation of the (1-(Pyrazin-2-yl)cyclopropyl)methanamine motif onto a representative CXCR7 antagonist core (e.g., a substituted isoxazole or piperidine carboxylic acid, analogous to intermediates in the ACT-1004-1239 series).

Materials & Reagents
ReagentGrade/PurityRole
(1-(Pyrazin-2-yl)cyclopropyl)methanamine >97% (HCl salt)Amine Building Block
Core Carboxylic Acid (R-COOH) >95%CXCR7 Pharmacophore Core
HATU >99%Coupling Agent
DIPEA (N,N-Diisopropylethylamine) AnhydrousBase
DMF (Dimethylformamide) AnhydrousSolvent
Ethyl Acetate / Brine ACS GradeWorkup
Experimental Workflow

Step 1: Activation

  • Charge a dry 50 mL round-bottom flask with Core Carboxylic Acid (1.0 equiv, 1.0 mmol).

  • Add anhydrous DMF (5 mL) and stir under nitrogen atmosphere.

  • Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

  • Critical Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow, indicating the formation of the active ester (O-At ester).

Step 2: Coupling

  • Add (1-(Pyrazin-2-yl)cyclopropyl)methanamine dihydrochloride (1.1 equiv, 1.1 mmol) directly to the reaction mixture.

  • Optimization Note: If the amine is a salt, ensure sufficient DIPEA was added in Step 1 to neutralize both HCl equivalents plus the carboxylic acid.

  • Stir the reaction at RT for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the acid peak (

    
    ) and the appearance of the product mass (
    
    
    
    ).

Step 3: Workup & Isolation

  • Dilute the reaction mixture with Ethyl Acetate (50 mL).

  • Wash sequentially with:

    • 10% Citric Acid (2 x 20 mL) – Removes unreacted amine/DIPEA.

    • Sat. NaHCO

      
       (2 x 20 mL) – Removes unreacted acid/HOBt byproducts.
      
    • Sat. NaCl (Brine) (1 x 20 mL).

  • Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography (SiO

    
    ), eluting with a gradient of 0–10% MeOH in DCM.
    

Part 3: Biological Validation (Functional Assay)

Since CXCR7 is a biased receptor that does not couple to G-proteins but recruits


-arrestin, a standard cAMP assay is insufficient. You must use a 

-Arrestin Recruitment Assay
.
Assay Logic

The synthesized modulator is tested for its ability to inhibit CXCL12-induced


-arrestin recruitment (Antagonist Mode) or promote it (Agonist Mode).

Protocol Overview:

  • Cells: U2OS or HEK293T cells stably expressing human CXCR7 (tagged with ProLink™) and

    
    -Arrestin-2 (tagged with Enzyme Acceptor).
    
  • Incubation: Treat cells with the synthesized pyrazine-cyclopropyl analog (serial dilution: 10

    
    M to 0.1 nM) for 30 minutes.
    
  • Challenge: Add agonist CXCL12 (EC

    
     concentration) for 90 minutes.
    
  • Detection: Add chemiluminescent substrate. Functional complementation of the enzyme fragments generates light.

  • Data Analysis: Plot RLU vs. Log[Compound]. Calculate IC

    
    .
    

Part 4: Visualization

Figure 1: Synthesis & Logic Flow

This diagram illustrates the chemical synthesis pathway and the structural rationale for using the pyrazine-cyclopropyl motif.

SynthesisWorkflow cluster_rationale Structural Advantages Acid Core Carboxylic Acid (Pharmacophore) Intermediate Active Ester (O-At Species) Acid->Intermediate 15 min, RT Reagents Activation: HATU, DIPEA, DMF Reagents->Intermediate Amine (1-(Pyrazin-2-yl) cyclopropyl)methanamine (Rigid Linker) Product Final Conjugate (Amide Bond Formed) Amine->Product Intermediate->Product + Amine 4-16h, RT Adv1 Thorpe-Ingold Effect: Locks Conformation Product->Adv1 Adv2 Pyrazine N: H-Bond Acceptor Product->Adv2 Adv3 Quaternary C: Blocks Metabolism Product->Adv3

Caption: Figure 1. One-pot amide coupling workflow utilizing the rigid pyrazine-cyclopropyl building block to generate metabolically stable CXCR7 modulators.

Figure 2: CXCR7 Signaling Pathway (Biased Signaling)

This diagram clarifies the specific pathway targeted by the synthesized compound, distinguishing it from typical G-protein signaling.

CXCR7Signaling Ligand CXCL12 / CXCL11 (Chemokines) Receptor CXCR7 (ACKR3) GPCR Ligand->Receptor Binding Modulator Pyrazine-Cyclopropyl Modulator Modulator->Receptor Allosteric/Orthosteric Modulation GRK GRK Phosphorylation Receptor->GRK NoGProtein NO G-Protein Coupling Receptor->NoGProtein Biased B_Arrestin β-Arrestin Recruitment GRK->B_Arrestin Scavenging Ligand Scavenging (Internalization) B_Arrestin->Scavenging Primary Function Signaling MAPK / ERK Signaling B_Arrestin->Signaling Secondary Function

Caption: Figure 2. CXCR7 biased signaling pathway. The modulator influences


-arrestin recruitment and scavenging activity without triggering G-protein cascades.

Part 5: References

  • Richard-Bildstein, S., et al. (2020).[1][2] Discovery of the Potent, Selective, Orally Available CXCR7 Antagonist ACT-1004-1239.[1][2][3][4][5] Journal of Medicinal Chemistry, 63(24), 15383–15407.

  • Bembenek, S. D., et al. (2018). Discovery of a Novel Small-Molecule Modulator of C-X-C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis.[6] Journal of Medicinal Chemistry, 61(9), 3864–3878.

  • Wermuth, C. G. (2015). The Practice of Medicinal Chemistry: Strategies for the Creation of Drugs. (Chapter on Bioisosteres and Conformational Restriction). Academic Press.

  • PubChem Compound Summary. (2025). [1-(Pyrazin-2-yl)cyclopropyl]methanamine. CID 137703816.

  • Menhaji-Klotz, C., et al. (2020). Applications of the Thorpe-Ingold Effect in Drug Discovery.[7] Journal of Medicinal Chemistry, 63(22), 13340–13360.

Sources

Application

Synthesis of kinase inhibitors containing pyrazine-cyclopropyl motifs

Application Note: Precision Synthesis of Kinase Inhibitors Containing Pyrazine-Cyclopropyl Motifs Abstract The pyrazine ring is a privileged scaffold in kinase inhibitor discovery, frequently serving as a hinge-binding m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Kinase Inhibitors Containing Pyrazine-Cyclopropyl Motifs

Abstract

The pyrazine ring is a privileged scaffold in kinase inhibitor discovery, frequently serving as a hinge-binding motif that mimics the adenine ring of ATP. The incorporation of cyclopropyl groups—acting as rigid, metabolically stable bioisosteres for ethyl or isopropyl groups—has emerged as a critical strategy for optimizing pharmacokinetic profiles and potency. This guide provides field-proven protocols for synthesizing two distinct classes of pyrazine-cyclopropyl inhibitors: N-linked (aminocyclopropyl) hinge binders and C-linked (cyclopropyl-aryl) gatekeeper probes.

Introduction: The Pyrazine-Cyclopropyl Synergy

In modern drug design, the combination of a pyrazine core with a cyclopropyl motif addresses two competing challenges: binding affinity and metabolic stability .

  • The Pyrazine Core: Acts as a hydrogen bond acceptor (N1/N4) for the kinase hinge region (e.g., interaction with the backbone NH of residues like Met, Glu, or Asp).

  • The Cyclopropyl Motif:

    • Metabolic Shielding: Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl group resists cytochrome P450 oxidation due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).

    • Conformational Lock: The rigid geometry restricts the rotation of the attached substituent, reducing the entropic penalty upon binding to the kinase active site.

    • Hydrophobic Filling: It is ideal for occupying small, lipophilic pockets (e.g., the gatekeeper region or the ribose-binding pocket) without inducing steric clashes common with larger cycloalkyls.

Case Study Relevance: Research into Nek2 kinase inhibitors demonstrated that replacing an ethyl group with a cyclopropyl moiety on an aminopyrazine scaffold improved potency by 4-fold (IC50 < 50 nM) by optimally filling a hydrophobic pocket between Ile14 and Gly91 [1].[1][2] Similarly, pyrazine-based inhibitors like Lanraplenib (GS-9876) utilize substituted pyrazine cores to achieve high selectivity for Syk kinase [2].[1]

Retrosynthetic Strategy

The synthesis of these inhibitors generally bifurcates based on the attachment point of the cyclopropyl group.

Figure 1: Retrosynthetic disconnection showing the two primary routes for introducing cyclopropyl motifs onto a pyrazine scaffold.

Detailed Protocols

Module A: Synthesis of N-Cyclopropylaminopyrazines (The Hinge Binder)

Objective: Introduce a cyclopropylamine group at the C2 position of the pyrazine ring. This moiety often acts as the primary donor/acceptor motif for the kinase hinge region.

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1] Note: If the pyrazine ring is electron-rich (deactivated), a Palladium-catalyzed Buchwald-Hartwig coupling is required.[1] The protocol below focuses on the robust SNAr method applicable to most 2,6-dichloropyrazine intermediates.

Materials:

  • Substrate: 2,6-Dichloropyrazine (1.0 eq)

  • Nucleophile: Cyclopropylamine (1.2 – 1.5 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for difficult substrates.

Protocol Steps:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyrazine (500 mg, 3.36 mmol) in absolute EtOH (10 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.17 mL, 6.72 mmol) dropwise, followed by the slow addition of cyclopropylamine (288 mg, 5.04 mmol).

    • Expert Insight: Cyclopropylamine is volatile (bp 50 °C).[1] Adding it at 0 °C prevents loss of reagent.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LCMS.[1] The mono-substituted product usually forms exclusively due to the deactivation of the ring after the first amine addition.[1]

    • Optimization: If conversion is slow (<50% after 4h), heat to 60 °C.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes).

    • Yield Expectation: 85–95% of 2-chloro-6-(cyclopropylamino)pyrazine.

Module B: Synthesis of C-Cyclopropylpyrazines (The Gatekeeper)

Objective: Install a cyclopropyl ring directly onto the pyrazine carbons (C-C bond). This is often used to probe the "gatekeeper" residue or fill hydrophobic pockets adjacent to the ATP binding site.

Mechanism: Suzuki-Miyaura Cross-Coupling.[1] Challenge: Cyclopropylboronic acids are prone to protodeboronation (instability).[1] The choice of base and catalyst is critical to prevent rapid hydrolysis.

Materials:

  • Substrate: 2-Amino-5-bromopyrazine (or similar halopyrazine) (1.0 eq)[1]

  • Reagent: Cyclopropylboronic acid (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM complex (0.05 eq)

  • Base: Potassium Phosphate (K3PO4) (3.0 eq)[1]

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).

Protocol Steps:

  • Degassing (Critical): In a microwave vial or sealed tube, combine the halopyrazine (1.0 mmol) and cyclopropylboronic acid (1.5 mmol). Add the solvent system (Toluene/Water, 5 mL). Sparge with Argon gas for 10 minutes to remove oxygen.

    • Expert Insight: Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.

  • Catalyst Addition: Add K3PO4 (3.0 mmol) and Pd(dppf)Cl2 (0.05 mmol) quickly. Seal the vessel immediately.

    • Why this catalyst? Pd(dppf)Cl2 is robust and specifically effective for sp2-sp3 couplings involving cyclopropyl groups, minimizing beta-hydride elimination side products.[1]

  • Reaction: Heat the mixture to 100 °C for 12–16 hours (conventional heating) or 120 °C for 30 minutes (microwave irradiation).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Wash the filtrate with water and brine. Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or flash chromatography.

    • Note: Cyclopropyl-pyrazines can be UV-active but sometimes streak on silica; reverse-phase is often cleaner.[1]

Analytical & Quality Control

Validating the integrity of the cyclopropyl ring is essential, as ring-opening can occur under highly acidic conditions.

MethodKey ObservationPurpose
1H NMR (DMSO-d6) Multiplets at

0.5 – 0.9 ppm (4H)
Confirms intact cyclopropyl ring (distinctive high-field shift).[1]
13C NMR Signals at

5–10 ppm
Confirms sp3 carbons of the cyclopropyl group.
LC-MS (ESI+) [M+H]+ peak matching targetVerifies mass; rule out hydro-dehalogenation byproducts.
HPLC Purity >95% at 254 nmRequired for biological assay validity.

Troubleshooting Guide (Expertise & Experience)

Issue 1: Low Yield in Suzuki Coupling (Module B)

  • Cause: Protodeboronation of cyclopropylboronic acid.

  • Solution: Switch to Cyclopropyl MIDA boronate or Potassium cyclopropyltrifluoroborate .[1] These reagents release the active boronic species slowly, maintaining a low steady-state concentration that favors coupling over hydrolysis.[1]

Issue 2: Incomplete SNAr Reaction (Module A)

  • Cause: Deactivated pyrazine ring (e.g., if an electron-donating group is already present).[1]

  • Solution: Switch to Buchwald-Hartwig conditions: Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3, Dioxane, 100 °C.

Issue 3: Ring Opening

  • Cause: Exposure to strong acids (e.g., HCl/dioxane deprotection steps elsewhere in the synthesis).

  • Solution: Use TFA/DCM for Boc-deprotections, as the cyclopropyl ring is generally stable to TFA but sensitive to mineral acids like HCl or HBr.[1]

References

  • Aminopyrazine Inhibitors Binding to Nek2: Innocenti, P., et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." Journal of Medicinal Chemistry, 2010. [Link]

  • Syk Inhibitor Discovery (Lanraplenib Context): Currie, K. S., et al. "Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases."[1] Journal of Medicinal Chemistry, 2020. [Link]

  • General Pyrazine Synthesis Reviews: Dolezal, M., & Zitko, J. "Pyrazine derivatives: a patent review (2008 – present)." Expert Opinion on Therapeutic Patents, 2015.[3] [Link]

  • Pyrazine-Based Kinase Inhibitors Review: Alharbi, K. S., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)."[1][4][5] Expert Opinion on Drug Discovery, 2024. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Polar Pyrazine Amine Intermediates

Welcome to the technical support center for the purification of polar pyrazine amine intermediates. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyrazine amine intermediates. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower you in your experimental work.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues you may encounter during the purification of polar pyrazine amine intermediates.

Question: My polar pyrazine amine is showing significant peak tailing or is not eluting from my silica gel column. What is happening and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel has a high density of surface silanol groups (Si-OH), which are acidic.[1][2] Your basic pyrazine amine is strongly interacting with these acidic sites through an acid-base interaction, leading to poor peak shape (tailing) or irreversible binding to the column.[1][2]

Here are several strategies to overcome this issue, ranging from simple mobile phase modification to changing your stationary phase:

1. Mobile Phase Modification (The Quick Fix):

The most straightforward approach is to "neutralize" the acidic silanols by adding a small amount of a basic modifier to your mobile phase.[1][2] This modifier will compete with your compound for the active sites on the silica.

  • Recommended Modifiers:

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., ethyl acetate/hexane).[3]

    • Ammonia: A solution of methanol with 1-10% ammonia can be used as the polar component in your mobile phase, often mixed with dichloromethane.[2][4]

    • Ammonium Hydroxide: This can also be effective, typically used in small percentages in the mobile phase.[3]

Protocol: Column Chromatography with Basic Modifier

  • Dry Pack the Column: Dry pack your silica gel into the column.

  • Equilibrate: Equilibrate the column by flushing with your chosen mobile phase (e.g., 99:1 Hexane:TEA) for at least 3-5 column volumes. This ensures the silica is fully "passivated."

  • Load Sample: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent, and load it onto the column.

  • Elute: Run your gradient as planned, ensuring the basic modifier is present in the mobile phase throughout the run.

2. Switching the Stationary Phase:

If mobile phase modification doesn't provide the desired separation or if you want to avoid additives, consider a different stationary phase.

  • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which is basic and less polar than bare silica.[2][5] This minimizes the strong acid-base interactions, resulting in better peak shape without the need for mobile phase modifiers.[5]

  • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for purifying basic compounds.

Question: I'm trying to use reverse-phase chromatography for my highly polar pyrazine amine, but it's eluting in the solvent front. How can I increase its retention?

Answer:

This is a common issue with highly polar compounds in reverse-phase (RP) chromatography.[6][7] In RP, the stationary phase (like C18) is nonpolar, and it retains compounds based on hydrophobic interactions.[8][9] Your polar pyrazine amine has little affinity for the nonpolar stationary phase and is quickly washed off by the polar mobile phase (typically water/acetonitrile or water/methanol).

Here are several effective strategies to increase retention:

1. Adjust Mobile Phase pH:

The charge state of your amine is critical. At a low pH (acidic conditions), your amine will be protonated (R-NH3+), making it even more polar and less retained. By increasing the pH of the mobile phase to be about two pH units above the pKa of your amine, you will be working with the neutral, free-base form of the compound.[1] This neutral form is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to increased retention.[1][7]

  • Recommended Buffers: Use a high pH-compatible buffer like ammonium bicarbonate or add a volatile base like triethylamine to your mobile phase.[1][3]

2. Use Ion-Pairing Agents:

Ion-pairing agents are molecules that have a hydrophobic part and an ionic part. They are added to the mobile phase and can pair with your charged analyte. For a positively charged amine, you would use an ion-pairing agent with a negative charge (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA). The hydrophobic part of the ion-pairing agent then interacts with the nonpolar stationary phase, effectively increasing the retention of your compound.[6][8]

3. Consider Hydrophilic Interaction Chromatography (HILIC):

HILIC is a powerful technique for retaining very polar analytes that are not well-retained in reverse-phase.[6] It uses a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[6] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and your polar analyte partitions into this layer, leading to retention.

Workflow for Improving Retention in Reverse-Phase Chromatography

Caption: Decision tree for troubleshooting poor retention in RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a newly synthesized polar pyrazine amine intermediate?

A1: A good starting point is a simple acid-base extraction. This technique is excellent for separating basic compounds like your pyrazine amine from neutral or acidic impurities. The principle is to manipulate the pH to move your compound of interest between an aqueous and an organic layer.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). Your basic pyrazine amine will become protonated (forming a salt) and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[10][11]

  • Separation: Separate the aqueous layer containing your protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper).[11] This will deprotonate your amine, making it insoluble in water.

  • Re-extraction: Extract the now-neutral amine back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na2SO4), filter, and concentrate under reduced pressure to obtain your purified amine.

This method is a cost-effective and scalable first-pass purification strategy. Further purification by chromatography may be necessary.

Q2: I have co-extracted imidazole impurities with my pyrazine product. How can I remove them?

A2: This is a common issue, especially when using moderately polar extraction solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[12][13][14] Imidazoles are also basic and can have similar solubility profiles to pyrazines.

  • Solution 1: Solvent Choice in Extraction: If you are still in the extraction phase, switching to a non-polar solvent like hexane can prevent the co-extraction of the more polar imidazole impurities.[12][14][15]

  • Solution 2: Silica Gel Chromatography: If you have already co-extracted the impurities, a silica gel column is very effective. The more polar imidazole will bind more strongly to the silica than the pyrazine. Eluting with a non-polar to moderately polar solvent system (e.g., a hexane/ethyl acetate gradient) will allow the pyrazine to elute first, while the imidazole remains on the column.[13][14]

Q3: When should I choose recrystallization for my polar pyrazine amine intermediate?

A3: Recrystallization is an excellent technique for final purification, especially if your compound is a solid and you have already removed the bulk of the impurities. The key is to find a solvent system where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[16]

Solvent Selection Guide for Pyrazine Derivatives

Polarity of Pyrazine DerivativeGood Starting Solvents
Highly Polar (e.g., with -COOH, -OH groups)Water, Ethanol, Methanol, or mixtures.[16]
Moderately Polar Isopropanol, Acetone, Ethyl Acetate.
Less Polar (e.g., with alkyl groups)Toluene, Hexane/Ethyl Acetate mixtures.[16]

Protocol: Recrystallization

  • Dissolve: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. This encourages the formation of large, pure crystals.

  • Induce Crystallization (if needed): If crystals don't form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool Further: Place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Q4: My pyrazine amine is chiral. What is the best way to separate the enantiomers?

A4: For the separation of enantiomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.[17] These columns are designed with a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.

Common types of CSPs include those based on cellulose or amylose derivatives.[17] The development of a chiral separation method often involves screening different CSPs and mobile phases to find the optimal conditions. Alternatively, biocatalytic methods using enzymes like lipases can be used for the kinetic resolution of racemic amines.[17][18]

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Reddit. (2022). Chromotography with free amines?. r/chemhelp. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. [Link]

  • Britton, E. C., & Horsley, L. H. (1962). U.S. Patent No. 3,033,864. U.S.
  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Al-Qaisi, A. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3115. [Link]

  • Wernig, M., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9187-9196. [Link]

  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

Sources

Optimization

Troubleshooting cyclization side reactions in pyrazine amine synthesis

Topic: Troubleshooting Cyclization Side Reactions Status: Active Maintained By: Senior Application Scientist Team Last Updated: February 13, 2026 Executive Summary Synthesizing pyrazine amines (aminopyrazines) often pres...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Side Reactions

Status: Active Maintained By: Senior Application Scientist Team Last Updated: February 13, 2026

Executive Summary

Synthesizing pyrazine amines (aminopyrazines) often presents a unique challenge: the pyrazine core is highly electron-deficient, making it susceptible to nucleophilic attack. When multifunctional nucleophiles (like diamines or amino-alcohols) are used, or when constructing the ring de novo, researchers frequently encounter unwanted cyclization events . These side reactions form fused bicyclic systems (e.g., pteridines, imidazopyrazines) or isomeric heterocycles (e.g., imidazoles) instead of the desired target.

This guide provides root-cause analysis and mitigation strategies for these specific cyclization failures.

Module 1: The "Annulation Trap" in Reactions

User Scenario:

"I am trying to react 2,3-dichloropyrazine with ethylenediamine to get the mono-substituted product (3-((2-aminoethyl)amino)pyrazin-2-yl)chloride. Instead, I am isolating a bicyclic fused product (1,2,3,4-tetrahydropyrazino[2,3-b]pyrazine)."

Root Cause Analysis

This is the most common failure mode in pyrazine functionalization.

  • Mechanism: The first amine attacks the C2 position, displacing one chloride.

  • The Trap: The pendant free amine is now spatially positioned perfectly to attack the C3 position. Due to the high effective molarity (entropic advantage) of the intramolecular reaction, the second ring closure is kinetically faster than the intermolecular attack of a new diamine molecule.

  • Result: You form a fused 6-membered ring (annulation) rather than the open-chain product.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry Use diamine as solvent (10–20 equiv) flooding the reaction with amine statistically favors intermolecular attack over intramolecular closure.
Protection Use Mono-Boc-diamine Blocking the second amine prevents the second

event entirely. Deprotect with TFA/HCl post-purification.
Temperature Lower to 0°C – RT High temperatures provide the activation energy required for the more sterically demanding second cyclization.
Visual Pathway: The Annulation Trap

SNAr_Cyclization cluster_0 Critical Control Point Start 2,3-Dichloropyrazine + Diamine Intermed Intermediate: Mono-substituted Pyrazine Start->Intermed 1st S_NAr (Fast) Cycle Unwanted Side Product: Fused Bicyclic System (Annulation) Intermed->Cycle Intramolecular Attack (High Eff. Molarity) Product Target Product: Pendant Amine Intermed->Product Requires Protection or High Dilution

Figure 1: Mechanistic divergence in the reaction of di-halo pyrazines with diamines. The red path represents the thermodynamic trap driven by entropy.

Module 2: Condensation Failures (Imidazole vs. Pyrazine)

User Scenario:

"I am synthesizing a pyrazine core using a 1,2-diamine and a 1,2-dicarbonyl compound. I see a peak with the correct mass, but the NMR suggests an imidazole structure."

Root Cause Analysis

When condensing


-halo ketones or 1,2-dicarbonyls with diamines, there is a competition between forming a 6-membered ring (pyrazine) and a 5-membered ring (imidazole/imidazoline).
  • The Shift: If the reaction conditions are too basic or if the dicarbonyl is asymmetric with high steric hindrance, the diamine may undergo a "5-exo-trig" style cyclization or a benzilic acid-type rearrangement, leading to imidazole derivatives.

Troubleshooting Protocol

Q: Which oxidant are you using?

  • If Air/O2: Switch to

    
      or DDQ . Spontaneous oxidation of the intermediate dihydropyrazine is often slow, allowing time for off-pathway rearrangements. Rapid oxidation "locks in" the pyrazine aromatization.
    

Q: What is the pH?

  • If Basic: Switch to Acetic Acid/Methanol . Base promotes the benzilic rearrangement of 1,2-dicarbonyls, which collapses the carbon skeleton into a 5-membered ring. Acidic conditions favor the imine formation required for pyrazine closure.

Module 3: Buchwald-Hartwig Intramolecular Cyclization

User Scenario:

"I am performing a Pd-catalyzed amination on a chloropyrazine. My nucleophile has a hydroxyl group on the chain. I am observing C-O bond formation (cyclization) instead of just C-N coupling."

Root Cause Analysis

Pyrazines are electron-deficient (π-deficient). This makes the C-Cl bond highly reactive towards oxidative addition, but it also makes the ring susceptible to


 background reactions if the base is strong.
  • Mechanism: Palladium couples the amine, but the base (e.g.,

    
    ) deprotonates the pendant alcohol. The alkoxide then displaces the Pd-species or attacks an adjacent halide via 
    
    
    
    before the catalytic cycle completes.
Corrective Action: The "Base Switch"
  • Switch Base: Move from

    
     to 
    
    
    
    or
    
    
    . Weaker bases reduce the concentration of the competing alkoxide nucleophile.
  • Ligand Selection: Use bulky biaryl phosphines (e.g., BrettPhos , RuPhos ). These ligands accelerate the reductive elimination of the C-N bond, kinetically outcompeting the side reaction.

Standard Operating Procedure (SOP)
Protocol: Controlled Mono-Amination of 2,3-Dichloropyrazine

Use this protocol to prevent annulation (bicyclic formation).

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • 
    -Boc-ethylenediamine (1.1 equiv) [CRITICAL : Do not use unprotected diamine]
    
  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Step-by-Step:

  • Preparation: Dissolve 2,3-dichloropyrazine in MeCN (0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C in an ice bath.

  • Addition: Add DIPEA, followed by the slow, dropwise addition of

    
    -Boc-ethylenediamine over 30 minutes.
    
    • Why: Keeping the concentration of free nucleophile low relative to the electrophile initially helps regiocontrol, though the Boc group is the primary safeguard.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Check LCMS. You should see the mono-substituted product (

    
    ) and no evidence of the cyclized byproduct (which would have a mass of 
    
    
    
    equivalent if deprotection occurred, or distinct retention time).
  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.

  • Deprotection (Optional): Treat with 4N HCl in Dioxane only after isolating the linear intermediate.

Diagnostic Decision Tree

Troubleshooting_Tree Start Problem: Cyclization Side Reaction Route Which Synthesis Route? Start->Route SNAr SNAr (Nucleophilic Sub) Route->SNAr Condensation Condensation (De Novo) Route->Condensation Substrate Is substrate 2,3-dichloro? SNAr->Substrate Dicarbonyl Using 1,2-dicarbonyl? Condensation->Dicarbonyl Yes_Dichloro Issue: Annulation to fused ring Substrate->Yes_Dichloro Yes No_Dichloro Issue: Oligomerization Substrate->No_Dichloro No Imidazole Issue: Imidazole Formation Dicarbonyl->Imidazole Basic Conditions Sol_Protect Solution: Use N-Boc Protection Yes_Dichloro->Sol_Protect Sol_Dilute Solution: High Dilution / Excess Amine No_Dichloro->Sol_Dilute Sol_Acid Solution: Switch to Acidic Condensation Imidazole->Sol_Acid

Figure 2: Diagnostic logic flow for identifying the correct mitigation strategy based on reaction class.

References
  • Goossen, L. J., et al. "Regioselective nucleophilic aromatic substitution of 2,3-dichloropyrazine." Synlett, 2004.

    • Establishes the baseline reactivity and regioselectivity issues in dichloropyrazines.
  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.

    • Authoritative text on the "Gutknecht" and condensation cyclization mechanisms leading to imidazoles vs. pyrazines.
  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[1][2]

    • Foundational protocols for ligand selection to prevent chel
  • Dunn, P. J. "Pyrazine Synthesis and Reactivity." Comprehensive Heterocyclic Chemistry III. Elsevier.

    • Detailed review of annulation side reactions in pyrazine deriv

Sources

Troubleshooting

HPLC separation conditions for (1-(Pyrazin-2-yl)cyclopropyl)methanamine isomers

Technical Support Center: HPLC Method Development for (1-(Pyrazin-2-yl)cyclopropyl)methanamine Executive Summary: The Chromatographic Challenge Molecule: (1-(Pyrazin-2-yl)cyclopropyl)methanamine Class: Highly Basic Heter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development for (1-(Pyrazin-2-yl)cyclopropyl)methanamine

Executive Summary: The Chromatographic Challenge

Molecule: (1-(Pyrazin-2-yl)cyclopropyl)methanamine Class: Highly Basic Heterocyclic Amine Critical Quality Attributes (CQAs): Peak Symmetry (As), Resolution (


) from regioisomers.

The separation of (1-(Pyrazin-2-yl)cyclopropyl)methanamine presents a classic "Basic Amine" chromatographic challenge. The molecule contains two distinct basic centers:

  • Primary Methanamine (

    
    ):  Highly basic. At neutral or low pH, this exists as a protonated cation (
    
    
    
    ), leading to severe secondary interactions with residual silanols on silica columns (peak tailing).
  • Pyrazine Ring (

    
    ):  Weakly basic, but contributes to 
    
    
    
    interactions and polarity.

The "Isomer" Context: Depending on your synthesis route, "isomers" likely refers to:

  • Regioisomers: Byproducts where the cyclopropyl-methanamine group attaches to different positions (if the pyrazine was substituted) or ring-closure impurities.

  • Stereoisomers: While the 1,1-disubstituted structure is achiral, if your molecule is the 1,2-analog (tranylcypromine-like), you are dealing with cis/trans diastereomers and enantiomers.

Module 1: Recommended Separation Protocols

We recommend Method A (High pH) as the primary starting point. It suppresses the ionization of the primary amine, resulting in the neutral form which exhibits superior peak shape and retention on C18 phases.

Method A: High pH Reversed-Phase (The "Gold Standard")

Best for: General purity, peak symmetry, and separating structural isomers based on hydrophobicity.

ParameterCondition
Column Hybrid Silica C18 (e.g., Waters XBridge BEH C18, Agilent Poroshell HPH-C18, or Phenomenex Gemini NX-C18). Note: Standard silica columns will dissolve at this pH.
Mobile Phase A 10 mM Ammonium Bicarbonate (

), adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (MeCN).[1]
Gradient 5% B to 60% B over 15 minutes (Adjust slope based on impurity polarity).
Flow Rate 1.0 mL/min (for 4.6mm ID columns).[2]
Temperature 35°C - 40°C (Improves mass transfer for amines).
Detection UV @ 265–270 nm (Pyrazine

).
Method B: Low pH with Ion-Pairing (The "Alternative")

Best for: When High pH columns are unavailable or if MS sensitivity is required (using volatile fluorinated acids).

ParameterCondition
Column Phenyl-Hexyl or C18 (End-capped). Why Phenyl? The

interactions with the pyrazine ring often resolve isomers better than C18.
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid) or PFPA (Pentafluoropropionic acid). Mechanism: The acid protonates the amine, and the fluoro-anion forms a neutral ion pair, acting as a "shield" against silanols.
Mobile Phase B Acetonitrile + 0.05% TFA.
Gradient 2% B to 50% B over 20 minutes.
Critical Note TFA suppresses MS signal. If using LC-MS, switch to 0.1% Formic Acid, but expect more tailing.

Module 2: Troubleshooting Guide (Q&A)

Q1: My main peak is tailing significantly (As > 1.5). How do I fix this?

Diagnosis: This is almost certainly "Silanol Overload." The protonated amine (


) is ion-exchanging with the acidic silanols (

) on the column surface. Corrective Actions:
  • Switch to High pH (Method A): At pH 10, the amine is deprotonated (neutral), eliminating the electrostatic interaction with silanols.

  • Add a "Sacrificial Base" (Low pH): If you must use low pH, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, blocking them from your analyte.

  • Increase Buffer Strength: If using Formic Acid, increase from 0.1% to 0.2% to swamp the ionic sites.

Q2: I cannot separate the target from a close-eluting "isomer" impurity.

Diagnosis: C18 columns separate based on hydrophobicity. Structural isomers often have identical hydrophobicity. Corrective Actions:

  • Change Selectivity (

    
    ):  Switch to a Phenyl-Hexyl  or Biphenyl  column. These phases interact with the 
    
    
    
    -electrons of the pyrazine ring. Isomers with different electron densities (due to substituent position) will interact differently.
  • Change Organic Modifier: Switch Methanol for Acetonitrile. Methanol is a protic solvent and can interact with the amine/pyrazine nitrogens via hydrogen bonding, potentially altering selectivity.

  • Check for Stereoisomers: If the impurity is exactly co-eluting, it might be an enantiomer. You will need a Chiral Column (e.g., Chiralpak IG or IC) used in Normal Phase or Reversed Phase mode.

Q3: The retention time drifts between runs.

Diagnosis: Inadequate equilibration of the amine on the column surface. Corrective Actions:

  • Passivate the Column: Basic amines can permanently bind to active sites. Inject a high concentration standard 3-4 times before starting the sequence to "saturate" these active sites.

  • Check pH Stability: If using Ammonium Bicarbonate, it is volatile. Prepare fresh buffer daily to ensure pH remains at 10.0.

Module 3: Visualizing the Logic

Diagram 1: Method Development Decision Tree

Caption: Logical flow for selecting the optimal HPLC conditions based on column availability and detection needs.

MethodSelection Start Start: (1-(Pyrazin-2-yl)cyclopropyl)methanamine Separation CheckColumn Do you have a High-pH Stable Column? (Hybrid Particle / XBridge / Gemini) Start->CheckColumn MethodA USE METHOD A (Recommended) pH 10 Ammonium Bicarbonate Mechanism: Neutral Amine Suppression CheckColumn->MethodA Yes CheckMS Is MS Detection Required? CheckColumn->CheckMS No (Standard Silica) MethodB_MS USE METHOD B (LC-MS) 0.1% Formic Acid + Phenyl Hexyl Accept slight tailing CheckMS->MethodB_MS Yes MethodB_UV USE METHOD B (UV Only) 0.1% TFA (Ion Pairing) Excellent Peak Shape CheckMS->MethodB_UV No

Diagram 2: Troubleshooting Tailing & Resolution

Caption: Step-by-step workflow to resolve peak asymmetry and isomer co-elution issues.

Troubleshooting Problem Problem Identified Tailing Peak Tailing (As > 1.5) Problem->Tailing Resolution Poor Isomer Resolution Problem->Resolution FixTailing1 Increase pH to 10 (Suppresses Ionization) Tailing->FixTailing1 Hybrid Col Available FixTailing2 Add Ion Pair Reagent (TFA or PFPA) Tailing->FixTailing2 Standard Col Only FixRes1 Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Resolution->FixRes1 Aromatic Isomers FixRes2 Switch Modifier (MeOH vs ACN) Resolution->FixRes2 Polarity Tuning

References

  • McCalley, D. V. (2017). Analysis of basic solutes by liquid chromatography.[3] Journal of Chromatography A.

    • Context: Authoritative review on the mechanisms of silanol interactions with basic amines and the benefits of high pH mobile phases.
  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual.

    • Context: Protocol standards for high pH stability (up to pH 12) using hybrid particle technology.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

    • Context: Foundational text supporting the use of ion-pairing (TFA) for basic amines on standard silica.
  • SIELC Technologies. (2024). HPLC Separation of Pyrazine and Aminopyrazine.[2]

    • Context: Specific application note demonstrating retention of aminopyrazine derivatives using mixed-mode and HILIC approaches.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of (1-(Pyrazin-2-yl)cyclopropyl)methanamine and its Analogs

The Structural Landscape: Pyrazine, Cyclopropane, and a Methylene Bridge The unique structure of (1-(Pyrazin-2-yl)cyclopropyl)methanamine, featuring a pyrazine ring linked to a cyclopropylamine moiety via a methylene gro...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Landscape: Pyrazine, Cyclopropane, and a Methylene Bridge

The unique structure of (1-(Pyrazin-2-yl)cyclopropyl)methanamine, featuring a pyrazine ring linked to a cyclopropylamine moiety via a methylene group, gives rise to a distinctive ¹H NMR spectrum. Understanding the electronic environment of each proton is key to accurate spectral interpretation. The electron-withdrawing nature of the pyrazine ring and the strained, magnetically anisotropic environment of the cyclopropane ring are the dominant factors influencing the chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum of (1-(Pyrazin-2-yl)cyclopropyl)methanamine

Based on the analysis of analogous compounds, the following table outlines the predicted ¹H NMR spectral data for (1-(Pyrazin-2-yl)cyclopropyl)methanamine.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Pyrazinyl H-38.60 - 8.70d~1.51H
Pyrazinyl H-58.50 - 8.60dd~2.5, 1.51H
Pyrazinyl H-68.45 - 8.55d~2.51H
-CH₂-NH₂2.80 - 3.00s-2H
-NH₂1.50 - 2.50br s-2H
Cyclopropyl CH₂ (cis)0.90 - 1.10m-2H
Cyclopropyl CH₂ (trans)0.70 - 0.90m-2H

This data is a prediction and should be used as a guide for experimental verification.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectrum, a comparative analysis with known compounds containing similar structural motifs is essential.

Pyrazine Analogs

The chemical shifts of the protons on the pyrazine ring are influenced by the substituent at the C-2 position. In pyrazine itself, all four protons are equivalent and resonate at approximately 8.6 ppm.[1][2] For substituted pyrazines, the electronic nature of the substituent dictates the downfield or upfield shift of the remaining ring protons. The cyclopropylmethylamine group is a weak electron-donating group, leading to the predicted slight upfield shift compared to unsubstituted pyrazine.

Cyclopropylamine and Cyclopropylmethanamine Analogs

The protons on a cyclopropane ring experience significant shielding due to the ring's unique electronic structure, resulting in characteristic upfield chemical shifts, typically between 0 and 1 ppm.[3][4] The protons of the methylene groups in the cyclopropane ring of the title compound are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. They will appear as complex multiplets due to geminal and vicinal coupling.

In a closely related structure, methanone, the cyclopropyl protons are observed as multiplets at approximately 1.18 and 1.37 ppm.[5] The downfield shift compared to our prediction is likely due to the deshielding effect of the carbonyl group.

A Close Structural Analog: 1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine

A commercially available, structurally analogous compound is 1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine. While a pyrazole, not a pyrazine, its ¹H NMR spectrum provides a valuable comparison.

Proton Assignment (Pyrazole Analog) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyrazolyl H-3~7.5d1H
Pyrazolyl H-5~7.4d1H
Pyrazolyl H-4~6.2t1H
-CH₂-N(pyrazole)~4.1s2H
-CH₂-NH₂~2.7s2H
Cyclopropyl CH₂0.6 - 0.9m4H

The key takeaway is the significant upfield position of the cyclopropyl protons, consistent with our prediction for the pyrazine analog. The methylene protons of the aminomethyl group are also in a similar region.

Experimental Protocols

For researchers aiming to acquire experimental data for (1-(Pyrazin-2-yl)cyclopropyl)methanamine, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the amine protons.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition
  • Instrument: Utilize a 400 MHz or higher field NMR spectrometer.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the internal standard.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the ¹H NMR characterization of (1-(Pyrazin-2-yl)cyclopropyl)methanamine.

G cluster_0 Prediction and Synthesis cluster_1 Experimental Analysis cluster_2 Structural Elucidation Pred Predict Spectrum (Based on Analogs) Synth Synthesize and Purify Target Compound Pred->Synth Compare Compare with Prediction and Analogs Pred->Compare Prep Sample Preparation (Solvent, Standard) Synth->Prep Acq ¹H NMR Data Acquisition (400+ MHz) Prep->Acq Proc Data Processing (FT, Phasing, Integration) Acq->Proc Assign Signal Assignment (Chemical Shift, Multiplicity) Proc->Assign Assign->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for the ¹H NMR characterization of a novel compound.

Conclusion

While direct experimental ¹H NMR data for (1-(Pyrazin-2-yl)cyclopropyl)methanamine remains to be published, a robust and reliable predicted spectrum can be constructed through careful comparative analysis of its constituent structural motifs. The characteristic upfield signals of the cyclopropyl protons and the distinct aromatic pattern of the pyrazine ring will be the key identifiers for this molecule. This guide provides a comprehensive framework for researchers to confidently identify and characterize this and similar novel chemical entities, accelerating the pace of discovery in drug development and related fields.

References

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]

  • Free University of Bozen-Bolzano. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. BIA. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Retrieved from [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). methanone. MDPI. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). cyclopropyl(1-methyl-1H-pyrazol-5-yl)methanol. Appretech Scientific Limited. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropanemethanol. PubChem. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 1-(Pyrazin-2-yl)cyclopropanemethanamine HCl Salt

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of 1-(Pyrazin-2-yl)cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of 1-(Pyrazin-2-yl)cyclopropanemethanamine hydrochloride salt, a molecule of interest for its potential applications in medicinal chemistry. Due to the novelty of this specific salt, this document establishes a predictive and comparative framework. We will dissect the anticipated spectroscopic signatures by drawing parallels with well-characterized structural analogs: pyrazine and cyclopropylamine derivatives. This approach not only offers a robust predictive analysis but also serves as a practical guide for researchers undertaking the characterization of similar compounds.

Molecular Structure and Spectroscopic Overview

1-(Pyrazin-2-yl)cyclopropanemethanamine HCl salt incorporates a pyrazine ring, a key heterocycle in many pharmaceuticals, linked to a cyclopropylmethylamine moiety. The strained cyclopropane ring and the basic amine group are expected to impart distinct spectroscopic features. The hydrochloride salt form will primarily influence the protonation state of the amine, which is a critical consideration in NMR and IR spectroscopy.

G cluster_workflow Spectroscopic Analysis Workflow Sample 1-(Pyrazin-2-yl)cyclopropanemethanamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Spectroscopic Data (Spectra, m/z, etc.) NMR->Data IR->Data MS->Data Analysis Structural Elucidation and Comparison Data->Analysis

Figure 2. General workflow for the spectroscopic analysis of the target compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Predicted UV-Vis Absorption for 1-(Pyrazin-2-yl)cyclopropanemethanamine HCl

TransitionPredicted λₘₐₓ (nm)Solvent
π → π~260Ethanol/Water
n → π~300-320Ethanol/Water

Comparative Analysis

  • Pyrazine Derivatives: Pyrazine and its derivatives typically exhibit two main absorption bands in the UV region corresponding to π → π* and n → π* transitions.[1][2][3] The π → π* transition is usually more intense and occurs at a shorter wavelength (around 260 nm), while the lower intensity n → π* transition appears at a longer wavelength (around 300-330 nm). The exact positions of these bands are sensitive to the solvent and substituents on the pyrazine ring.[4]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

    • Scan the wavelength range from approximately 200 to 400 nm.

  • Data Processing: The instrument software will automatically subtract the blank spectrum from the sample spectrum to provide the final absorbance spectrum.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 1-(Pyrazin-2-yl)cyclopropanemethanamine HCl salt. By systematically comparing the expected spectral features with those of known structural analogs like pyrazine and cyclopropylamine, researchers can confidently interpret their experimental data. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This comprehensive analysis serves as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

  • Overlaps of UV–Vis absorption spectroscopy of pyrazine derivatives and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemistry 326: Experiment #2. (n.d.). Retrieved from [Link]

  • Cyclopropylamine - NIST WebBook. (n.d.). Retrieved from [Link]

  • UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Cyclopropylamine | C3H7N - PubChem. (n.d.). Retrieved from [Link]

  • Pyrazine - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Pyrazine - NIST WebBook. (n.d.). Retrieved from [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium... - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pyrazine - NIST WebBook. (n.d.). Retrieved from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Pyrazine - NIST WebBook. (n.d.). Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Indranil Chatterjee†, Deblina Roy† and Gautam Panda - Supporting Information. (n.d.). Retrieved from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. (n.d.). Retrieved from [Link]

  • 1H NMR multisuppression approach for rapid detection and quantification of acyl groups... - PubMed. (n.d.). Retrieved from [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • 2 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed. (n.d.). Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Pyrazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Potency of Pyrazine-Based Vanin-1 Inhibitors: A Structural &amp; Functional Analysis

The following guide provides an in-depth technical comparison of Vanin-1 inhibitors, specifically analyzing the structure-activity relationship (SAR) that distinguishes pyrazine-based scaffolds from their more potent pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Vanin-1 inhibitors, specifically analyzing the structure-activity relationship (SAR) that distinguishes pyrazine-based scaffolds from their more potent pyrimidine and thiazole counterparts.

Executive Summary

Vanin-1 (VNN1) is a GPI-anchored pantetheinase that hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine. While cysteamine is an antioxidant, its excess production via VNN1 drives oxidative stress by inhibiting


-glutamylcysteine synthetase (

-GCS), thereby depleting cellular glutathione (GSH) pools.[1]

In the quest for potent VNN1 inhibitors, nitrogen-containing heterocycles have been the primary scaffold of choice. This guide compares pyrazine-based inhibitors against the industry-standard pyrimidine and thiazole carboxamides. Experimental data reveals a critical "heteroatom positioning effect," where the pyrazine core often exhibits significantly reduced potency compared to pyrimidine analogs due to suboptimal binding pocket occupancy, although pyrazine substituents on pyrimidine cores (e.g., side chains) can enhance selectivity.

Mechanistic Grounding: The Vanin-1 Pathway

Understanding the inhibition requires visualizing the enzymatic cascade. VNN1 inhibition restores GSH levels by blocking the release of cysteamine.[1]

VNN1_Pathway Pantetheine Pantetheine (Substrate) VNN1 Vanin-1 Enzyme (Pantetheinase) Pantetheine->VNN1 Hydrolysis Pantothenic Pantothenic Acid (Vit B5) VNN1->Pantothenic Cysteamine Cysteamine (R-SH) VNN1->Cysteamine Inhibitor Pyrazine/Pyrimidine Inhibitor Inhibitor->VNN1 Competitive Inhibition Cystamine Cystamine (Oxidized) Cysteamine->Cystamine Oxidation GCS γ-GCS Enzyme Cystamine->GCS Inhibits GSH Glutathione (GSH) Synthesis GCS->GSH Catalyzes ROS Oxidative Stress (ROS Accumulation) GSH->ROS Neutralizes

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] VNN1 inhibitors prevent the accumulation of cysteamine, thereby relieving the inhibition of


-GCS and restoring the cell's antioxidant capacity (GSH).[1]

Comparative Analysis of Inhibitor Classes

Recent Structure-Activity Relationship (SAR) studies, particularly those led by Pfizer and independent groups, have rigorously tested 6-membered aromatic heterocycles. The data below highlights the "Pyrazine Gap"—the loss of potency when shifting from a 1,3-diazine (pyrimidine) to a 1,4-diazine (pyrazine) core.

Table 1: Potency & Selectivity Profile (Human VNN1)
Inhibitor ClassRepresentative CompoundCore StructureIC50 (hVNN1)Selectivity (vs. Biotinidase)Key SAR Insight
Pyrimidine PFI-653 (Cmpd 3) Pyrimidine-4-carboxamide3.4 nM >1000-foldOptimal H-bond acceptor placement for active site residues.
Thiazole Compound X17 Thiazole-4-carboxamide~30 nM HighStrong hydrophobic fit in the Phe161/Trp217 pocket.
Pyrazine Compound X55 Pyrazine-2-carboxamide>1000 nM N/ANitrogen at pos-4 disrupts critical H-bonding network in the catalytic cleft.
Pantetheine Analog RR6 Pantetheine mimetic540 nM ModerateReversible competitive inhibitor; benchmark for early studies.
Deep Dive: Why Pyrazine Cores Fail but Pyrazine Substituents Succeed
  • The Core Problem: Crystallographic data suggests that the VNN1 active site requires a specific H-bond acceptor geometry provided by the N1 and N3 atoms of the pyrimidine ring. The pyrazine ring (1,4-nitrogen arrangement) alters the electron density and steric positioning, preventing the formation of a critical water-mediated bridge to the enzyme backbone.

  • The Substituent Solution: While the core cannot be pyrazine, successful inhibitors often incorporate pyrazine moieties in the side chains (e.g., Ethyl 4-methyl-2-[(pyrazine-2-ylmethyl)amino]pyrimidine-5-carboxylate ). In this context, the pyrazine ring acts as a solvent-exposed polar group that improves solubility and metabolic stability without clashing with the catalytic triad.

Experimental Validation Protocols

To verify the potency of a pyrazine-based candidate against standard pyrimidines, use the following self-validating protocols.

Protocol A: Fluorometric VNN1 Enzymatic Assay

Objective: Determine IC50 using the surrogate substrate Pantothenate-AMC (PA-AMC).

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% BSA.

  • Substrate: Pantothenate-7-amino-4-methylcoumarin (PA-AMC).

  • Enzyme: Recombinant Human VNN1 (rhVNN1).

Workflow:

  • Preparation: Dilute rhVNN1 to 0.6 nM in assay buffer.

  • Incubation: Add 1 µL of test inhibitor (in DMSO) to 20 µL of enzyme solution in a black 384-well plate. Incubate for 30 min at RT.

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Reaction Start: Add 20 µL of PA-AMC (Final conc: 0.5 µM).

  • Measurement: Monitor fluorescence (Ex 350 nm / Em 460 nm) continuously for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. log[Inhibitor] to derive IC50.
    
Protocol B: Cellular Target Engagement (Amplex Red Coupled Assay)

Objective: Measure VNN1 activity in live cells by detecting cysteamine release.

Assay_Workflow Step1 Seed Cells (e.g., A549 or HepG2) High VNN1 expression Step2 Treat with Inhibitor (1h Pre-incubation) Step1->Step2 Step3 Add Substrate (Pantetheine 100 µM) Step2->Step3 Step4 Supernatant Collection (Contains released Cysteamine) Step3->Step4 Step5 Detection Reaction Add Amplex Red + HRP + Cysteamine Dioxygenase Step4->Step5 Step6 Read Fluorescence (Resorufin Signal) Step5->Step6

Figure 2: Cellular Assay Workflow. This coupled assay relies on the conversion of cysteamine to hypotaurine and H2O2, which drives the fluorescent signal.

Critical Validation Step:

  • Specificity Check: Run a parallel arm with a known VNN1 knockout line or add a specific pantetheinase antibody to confirm the signal is VNN1-derived.

References

  • Casimiro-Garcia, A., et al. (2022). "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1." Journal of Medicinal Chemistry. Link

  • Boersma, Y. L., et al. (2014). "The Vanin-1-cysteamine pathway is involved in pro-inflammatory and oxidative stress under physiological conditions." Antioxidants & Redox Signaling. Link

  • Schalkwijk, J., et al. (2013). "RR6: A potent and selective inhibitor of Vanin-1." Journal of Investigative Dermatology. Link

  • Usami, Y., et al. (2022). "Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Rommelaere, S., et al. (2013). "PPARalpha regulates the production of serum Vanin-1 by liver."[2] FEBS Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (1-(Pyrazin-2-yl)cyclopropyl)methanamine

[1] Executive Summary Immediate Action Required: Treat (1-(Pyrazin-2-yl)cyclopropyl)methanamine as a hazardous, basic organic amine .[1] Do Not: Dispose of down the drain or mix with acidic waste streams.[1] Primary Disp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: Treat (1-(Pyrazin-2-yl)cyclopropyl)methanamine as a hazardous, basic organic amine .[1]

  • Do Not: Dispose of down the drain or mix with acidic waste streams.[1]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Key Hazard: Exothermic reaction with acids and potential aquatic toxicity due to the pyrazine heterocycle.[1]

This guide provides a self-validating protocol for the safe containment and disposal of this specific pharmaceutical building block, ensuring compliance with RCRA (USA) and general laboratory safety standards.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity.[1] This molecule combines a strained cyclopropyl ring, a basic primary amine, and a nitrogen-rich pyrazine ring.

FeatureChemical ImplicationDisposal Consequence
Primary Amine High Basicity (pH > 10 in solution)CRITICAL: Do not mix with acid waste.[1] Risk of violent heat generation (exotherm) and spattering.[1]
Pyrazine Ring Nitrogen HeterocycleHigh stability in water; potential aquatic toxin.[1] Must be incinerated to ensure ring destruction.
Cyclopropyl Group Strained Ring SystemGenerally stable under disposal conditions, but avoid strong oxidizers which may cleave the ring unpredictably.

GHS Classification (Inferred/Precautionary):

  • H314/H315: Causes skin irritation/burns.[1]

  • H318: Causes serious eye damage.[1]

  • H302: Harmful if swallowed.[1][2][3]

Pre-Disposal Treatment: The "Self-Validating" Protocol

Trustworthiness Principle: Do not assume a waste stream is safe.[1] Verify it.

Step 1: pH Verification (Liquid Waste)

If the substance is in solution (e.g., mother liquor from a reaction), verify the pH before combining it with other organic wastes.

  • Test: Dip a pH strip into the waste container.[1]

  • Result: If pH > 10, label clearly as "BASIC ORGANIC WASTE" .[1]

  • Validation: This prevents the accidental addition of this waste to a "General Organic" drum that might contain acidic byproducts (e.g., acetic acid, HCl workups), preventing an explosion or geyser effect.

Step 2: Quenching (Optional - Only for < 5g)

Note: For larger quantities, bulk packing is safer.[1] Only perform this if you must degrade the amine activity before disposal.

  • Dilute the amine in a large volume of ice-cold water.[1]

  • Slowly add 1M HCl dropwise while stirring to form the hydrochloride salt.

  • Check: Ensure no heat spike occurs.

  • Disposal: The resulting salt solution is still hazardous chemical waste (due to the pyrazine) but is less corrosive.[1]

Step-by-Step Disposal Workflow

Stream A: Solid Waste (Pure Substance)

Applicability:[1] Expired reagent, spill cleanup residues, contaminated weighing boats.

  • Containerize: Place the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(1-(Pyrazin-2-yl)cyclopropyl)methanamine"[1]

    • Hazard Checkbox: Toxic, Corrosive (Basic).[1]

  • Secondary Containment: Place the jar into a clear plastic bag (zip-seal) to contain any dust.

Stream B: Liquid Waste (Solutions)

Applicability: HPLC waste, reaction mixtures.[1]

  • Segregation: Ensure the solvent carboy is compatible (HDPE or Glass).[1]

  • Compatibility Check: CONFIRM the carboy does not contain acidic waste (e.g., TFA, Acetic Acid, HCl).

  • Pouring: Use a funnel. Add the amine solution slowly.[1]

  • Venting: Leave the cap slightly loose for 30 minutes to ensure no pressure build-up from unexpected reactions, then seal tightly.

Stream C: Contaminated Sharps/Glass
  • Triple rinse the vial/needle with a solvent (e.g., methanol).[1]

  • Collect the rinsate into Stream B.

  • Dispose of the glass/needle in the standard Sharps/Glass bin.[1]

Visual Decision Tree (DOT Diagram)

DisposalWorkflow Start Waste Generation (1-(Pyrazin-2-yl)cyclopropyl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack AcidCheck CRITICAL CHECK: Is waste stream Acidic? Liquid->AcidCheck Label Label: 'Basic Organic Waste' Constituent: Pyrazine Derivative SolidPack->Label NoAcid No (Neutral/Basic) AcidCheck->NoAcid Safe YesAcid Yes (Acidic) AcidCheck->YesAcid Danger Combine Combine in Basic/Organic Waste Stream NoAcid->Combine Segregate STOP: Do Not Mix. Use Separate Container. YesAcid->Segregate Segregate->Label Combine->Label Final Handoff to EHS (Incineration) Label->Final

Caption: Operational logic flow for segregating and packaging pyrazine-amine waste to prevent incompatibility incidents.

Regulatory & Compliance Context

US EPA (RCRA) Classification

While this specific CAS may not have a unique "P" or "U" list code, it falls under the following regulatory frameworks:

  • Characteristic Waste: If the pH is > 12.5, it is D002 (Corrosive) [1].

  • Process Knowledge: As a nitrogen-containing organic, it must be treated as hazardous to prevent groundwater contamination.[1]

  • Recommended Waste Code: If not D002, use D001 (if in flammable solvent) or label as "Non-RCRA Regulated Hazardous Waste" (depending on state regulations like California's Title 22, which is stricter).

European Waste Catalogue (EWC)[1]
  • Code: 07 05 04* (other organic solvents, washing liquids and mother liquors) or 16 05 06* (laboratory chemicals consisting of or containing hazardous substances) [2].

Emergency Contingencies

ScenarioProtocol
Spill (Solid) Do not sweep dry (dust risk).[1] Cover with wet paper towels, wipe up, and place in hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or sand.[1][4] Do not use acid-neutralizing absorbents immediately unless trained, as heat may generate fumes.[1]
Skin Contact Flush with water for 15 minutes.[1][3][5] The amine is lipophilic; soap is essential after initial flushing.[1]

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (RCRA Orientation Manual).[1] Available at: [Link]

  • European Commission. Waste Framework Directive: European List of Waste (LoW).[1] Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 8.B, Waste Management.[1] Available at: [Link]

  • PubChem. Compound Summary: Cyclopropylamine Derivatives (General Class Safety).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Pyrazin-2-yl)cyclopropyl)methanamine
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Reactant of Route 2
(1-(Pyrazin-2-yl)cyclopropyl)methanamine
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